molecular formula C10H13NS B13315057 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B13315057
M. Wt: 179.28 g/mol
InChI Key: YDWJUYRJRJCEBC-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These oximes are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the benzothiazepine ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, cyclization, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazepine derivatives.

Scientific Research Applications

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

InChI

InChI=1S/C10H13NS/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5,8,11H,6-7H2,1H3

InChI Key

YDWJUYRJRJCEBC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC=C2SC1

Origin of Product

United States

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